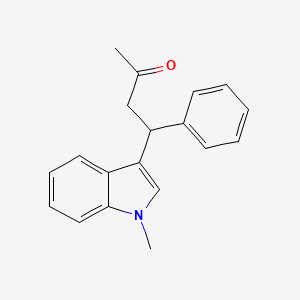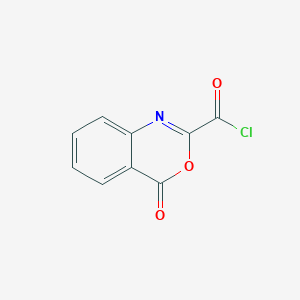![molecular formula C16H23N5O2 B14246049 N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide CAS No. 340759-21-9](/img/structure/B14246049.png)
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, linked to a phenyl group and another piperazine ring through carbonyl groups. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide typically involves the reaction of piperazine with a phenyl isocyanate derivative. One common method includes the following steps:
Formation of the intermediate: Piperazine reacts with 4-nitrophenyl isocyanate to form N-(4-nitrophenyl)piperazine-1-carboxamide.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Final coupling: The resulting amine is then coupled with another molecule of piperazine-1-carbonyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-(Cyclopropylmethyl)piperazin-1-yl)phenyl)piperazine-1-carboxamide
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide is unique due to its dual piperazine rings linked through carbonyl groups, which provides a distinct chemical reactivity and potential for diverse biological activities. This structural feature sets it apart from other similar compounds and makes it a valuable candidate for various research applications .
Propriétés
Numéro CAS |
340759-21-9 |
|---|---|
Formule moléculaire |
C16H23N5O2 |
Poids moléculaire |
317.39 g/mol |
Nom IUPAC |
N-[4-(piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c22-15(20-9-5-17-6-10-20)13-1-3-14(4-2-13)19-16(23)21-11-7-18-8-12-21/h1-4,17-18H,5-12H2,(H,19,23) |
Clé InChI |
HKSUGBQQNNNRTC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


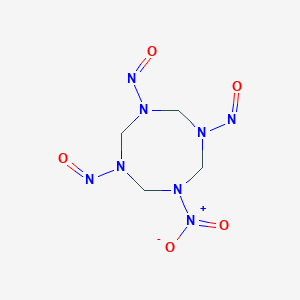
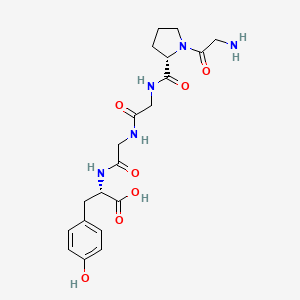
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
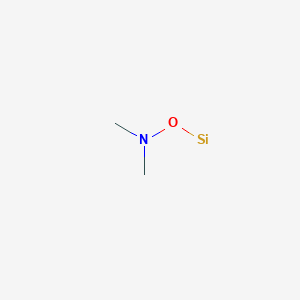
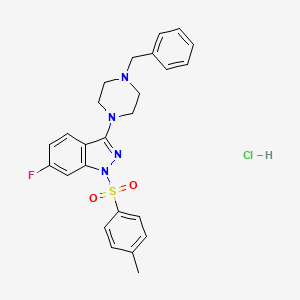
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

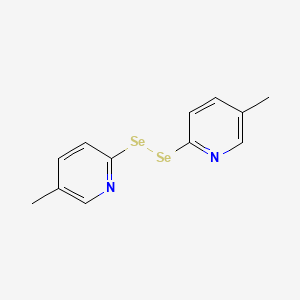
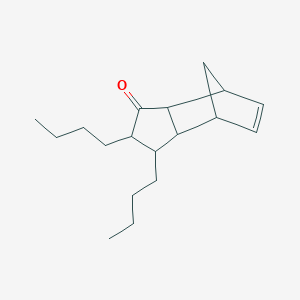
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
